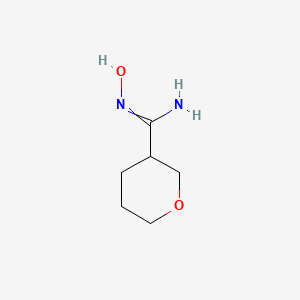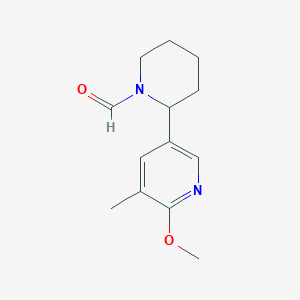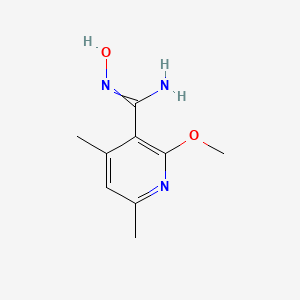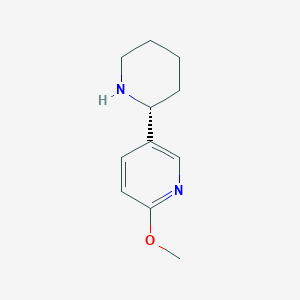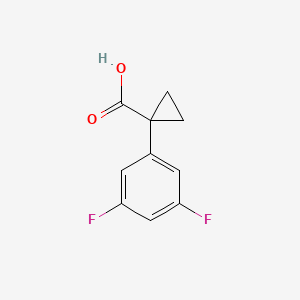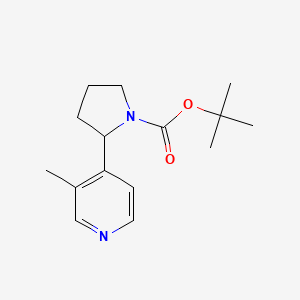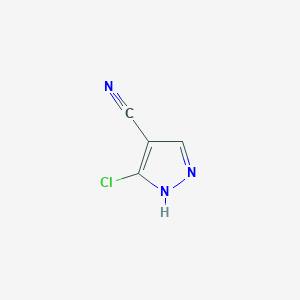
3-Propoxycarbonylpyridine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Propoxycarbonylpyridine-2-carboxylic acid is an organic compound that belongs to the class of pyridinecarboxylic acids These compounds are characterized by a pyridine ring substituted with carboxyl groups The presence of the propoxycarbonyl group at the 3-position and the carboxylic acid group at the 2-position makes this compound unique
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Propoxycarbonylpyridine-2-carboxylic acid can be achieved through several methods. One common approach involves the condensation of 2,4-dioxo-carboxylic acid ethyl esters with ethyl 3-amino-3-iminopropionate hydrochloride. This reaction likely proceeds through an in situ decarboxylation process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of appropriate catalysts, solvents, and reaction conditions, would apply to scale up the production process.
化学反应分析
Types of Reactions
3-Propoxycarbonylpyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The pyridine ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学研究应用
3-Propoxycarbonylpyridine-2-carboxylic acid has several applications in scientific research:
作用机制
The mechanism of action of 3-Propoxycarbonylpyridine-2-carboxylic acid involves its interaction with molecular targets and pathways. For instance, it may act as a ligand for metal ions, forming complexes that can catalyze specific reactions. Additionally, its derivatives may modulate biological pathways, such as those involved in oxidative stress and DNA damage .
相似化合物的比较
Similar Compounds
Picolinic acid (2-pyridinecarboxylic acid): Shares the pyridinecarboxylic acid structure but lacks the propoxycarbonyl group.
Nicotinic acid (3-pyridinecarboxylic acid):
Isonicotinic acid (4-pyridinecarboxylic acid): Has a carboxyl group at the 4-position, differing in the position of substitution.
Uniqueness
3-Propoxycarbonylpyridine-2-carboxylic acid is unique due to the presence of both the propoxycarbonyl group and the carboxylic acid group on the pyridine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
属性
分子式 |
C10H11NO4 |
|---|---|
分子量 |
209.20 g/mol |
IUPAC 名称 |
3-propoxycarbonylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C10H11NO4/c1-2-6-15-10(14)7-4-3-5-11-8(7)9(12)13/h3-5H,2,6H2,1H3,(H,12,13) |
InChI 键 |
AIKRCYKLMVSRPT-UHFFFAOYSA-N |
规范 SMILES |
CCCOC(=O)C1=C(N=CC=C1)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


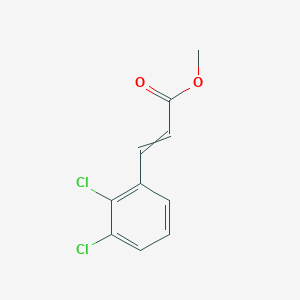
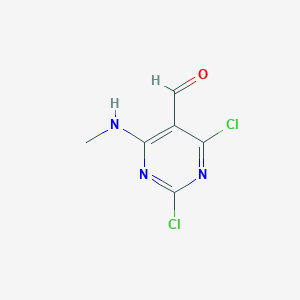
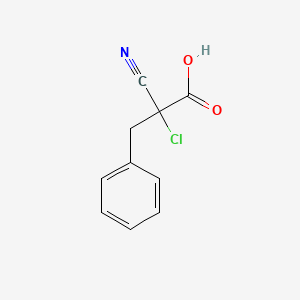
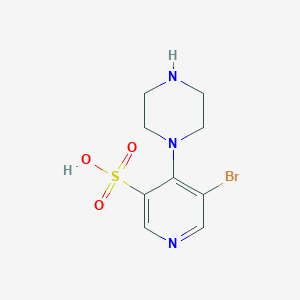

![rac-methyl (1R,2S,5S)-3-azabicyclo[3.2.0]heptane-2-carboxylate hydrochloride](/img/structure/B15060578.png)
